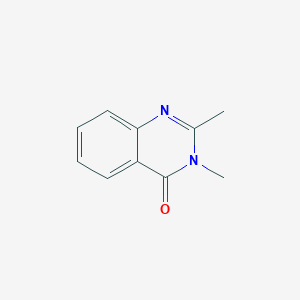

Dimethylquinazolone

Description

Properties

IUPAC Name |

2,3-dimethylquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-11-9-6-4-3-5-8(9)10(13)12(7)2/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKUAHKIBNUXHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170209 |

Source

|

| Record name | Dimethylquinazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1769-25-1 |

Source

|

| Record name | 2,3-Dimethyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1769-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylquinazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001769251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1769-25-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401262 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethylquinazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethyl-3H-quinazolin-4-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R735873DLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Pharmacological Properties of 2,3-dimethylquinazolin-4(3H)-one

The quinazolin-4(3H)-one ring system is a privileged heterocyclic scaffold that has garnered significant attention from medicinal chemists due to its broad and potent pharmacological activities.[1][2] This bicyclic structure, consisting of a pyrimidine ring fused to a benzene ring, serves as the core for numerous natural alkaloids and synthetic compounds.[1][3] Derivatives of quinazolinone have demonstrated a wide spectrum of biological effects, including anticonvulsant, anti-inflammatory, analgesic, antimicrobial, anticancer, and sedative-hypnotic properties.[2][4][5] The versatility of the quinazolinone nucleus allows for structural modifications at various positions, particularly at the 2 and 3 positions, which significantly influences the resulting pharmacological profile and potency.[6][7] This guide provides a detailed technical exploration of a specific derivative, 2,3-dimethylquinazolin-4(3H)-one, focusing on its synthesis, multifaceted pharmacological properties, and the experimental methodologies used for its evaluation.

Chemical Identity: 2,3-dimethylquinazolin-4(3H)-one

-

Product Name: 2,3-dimethylquinazolin-4(3H)-one

-

CAS Number: 1769-25-1[8]

-

Molecular Formula: C₁₀H₁₀N₂O[8]

-

Molecular Weight: 174.20 g/mol [8]

-

Structure: The non-hydrogen atoms of the molecule are essentially coplanar.[9]

PART 1: Synthesis and Characterization

The synthesis of 2,3-dimethylquinazolin-4(3H)-one can be achieved through several established routes. A common and effective method involves the methylation of 2-methylquinazolin-4-one. This protocol provides a reliable pathway to the target compound, enabling further pharmacological investigation.

Experimental Protocol: Synthesis of 2,3-dimethylquinazolin-4(3H)-one

This protocol outlines a representative synthetic procedure adapted from established literature.[9]

Objective: To synthesize 2,3-dimethylquinazolin-4(3H)-one via methylation of 2-methylquinazolin-4-one.

Materials:

-

2-Methylquinazolin-4-one

-

Absolute Ethanol

-

Sodium Hydride (NaH)

-

Methyl Iodide (CH₃I)

-

Chloroform

-

Standard reflux and extraction glassware

Procedure:

-

Dissolution: Dissolve 2-methylquinazolin-4-one (0.01 mol) in 45 mL of absolute ethanol in a round-bottom flask.

-

Activation: Carefully add sodium hydride (2.5 mmol) to the solution. Stir the mixture for 30 minutes at room temperature. The formation of the sodium salt intermediate is crucial for the subsequent methylation step.

-

Methylation: Add a solution of methyl iodide (0.01 mol) in 5 mL of ethanol dropwise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and add 100 mL of cold water. Extract the aqueous mixture with chloroform (3 x 50 mL). The organic layers contain the desired product.

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield the title compound.[9]

-

Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and determine the melting point.[8][10]

Caption: General workflow for the synthesis of 2,3-dimethylquinazolin-4(3H)-one.

PART 2: Core Pharmacological Properties

The quinazolinone scaffold is renowned for its diverse interactions with biological systems. The 2,3-dimethyl substitution pattern gives rise to a distinct profile of activities, primarily centered on the central nervous system (CNS) but also extending to other therapeutic areas.

Anticonvulsant Activity

A significant body of research has established the anticonvulsant potential of quinazolin-4(3H)-one derivatives.[11][12] This activity is strongly linked to the structural similarity with methaqualone, a known sedative-hypnotic that modulates GABAergic neurotransmission.[7][13]

Mechanism of Action: The primary mechanism for the anticonvulsant effect of many quinazolinones is believed to be the positive allosteric modulation of the GABA-A receptor.[13][14] By binding to an allosteric site (distinct from the GABA binding site), these compounds enhance the effect of GABA, the principal inhibitory neurotransmitter in the CNS. This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a general reduction in neuronal excitability, thereby raising the seizure threshold.[14] In silico studies suggest that the quinazolin-4(3H)-one moiety acts as a hydrophobic domain, the N1 atom serves as an electron donor, and the C4-carbonyl group is a key hydrogen bond acceptor for receptor binding.[7]

Caption: Proposed mechanism of anticonvulsant action via GABA-A receptor modulation.

Experimental Evaluation: Pentylenetetrazole (PTZ)-Induced Seizure Model This is a standard preclinical screening model to identify compounds with potential anti-epileptic activity.

-

Animal Preparation: Male mice are acclimatized and divided into control and test groups.

-

Compound Administration: The test compound (e.g., 2,3-dimethylquinazolin-4(3H)-one) is administered intraperitoneally (i.p.) at various doses (e.g., 50, 100, 150 mg/kg).[14] A vehicle control group and a positive control group (e.g., Diazepam) are included.

-

Seizure Induction: After a specific pre-treatment time (e.g., 30-60 minutes), a convulsant dose of Pentylenetetrazole (PTZ) is administered subcutaneously or intraperitoneally.

-

Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset of seizures (myoclonic jerks, generalized clonic-tonic seizures) and mortality.

-

Data Analysis: The latency to the first seizure and the percentage of animals protected from seizures and death are recorded. Significant increases in latency or protection percentage compared to the vehicle control indicate anticonvulsant activity.[14]

Anti-inflammatory and Analgesic Properties

Quinazolinone derivatives have consistently been reported to possess significant anti-inflammatory and analgesic activities.[15][16][17][18] This dual activity suggests a mechanism of action that may involve the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Action: The primary mechanism underlying the anti-inflammatory and analgesic effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[16][19] By inhibiting COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. Molecular docking studies on related quinazolinone derivatives have shown favorable interactions within the active site of the COX-2 enzyme, supporting this proposed mechanism.[18]

Experimental Evaluation: Carrageenan-Induced Rat Paw Edema This is a classic and highly reproducible model for evaluating acute anti-inflammatory activity.[16][20]

-

Animal Preparation: Wistar rats are grouped into control and test groups.

-

Compound Administration: Test compounds are administered orally or intraperitoneally at a specified dose. A standard drug like Diclofenac sodium serves as a positive control.[15]

-

Induction of Inflammation: One hour after drug administration, a 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the rat's right hind paw.

-

Measurement: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw volume indicates anti-inflammatory effects.[21]

| Compound Class | Test Model | Activity Noted | Reference Compound | Source |

| 2-Methyl-3-substituted quinazolin-4(3H)-ones | Carrageenan-induced paw edema | Potent anti-inflammatory activity | Diclofenac Sodium | [15] |

| 2,3-Disubstituted quinazolin-4(3H)-ones | Carrageenan-induced paw edema | Significant anti-inflammatory activity | Indomethacin | [16] |

| 2,3-Disubstituted 4(3H)-quinazolinones | In vivo analgesic tests | Potent analgesic properties | Diclofenac Sodium | [18][19] |

Sedative-Hypnotic and Anxiolytic Effects

The historical use of the related compound methaqualone as a sedative-hypnotic provides a strong rationale for investigating these properties in 2,3-dimethylquinazolin-4(3H)-one.[7][13] Research into substituted quinazolinones has shown that it is possible to separate the anxiolytic effects from the more problematic sedative-hypnotic side effects through structural modification.[22][23]

Mechanism of Action: Similar to the anticonvulsant activity, the sedative-hypnotic effects are mediated through the enhancement of GABAergic inhibition at the GABA-A receptor.[13] Higher levels of receptor modulation can lead to sedation and sleep induction (hypnosis). Interestingly, studies have shown that introducing electronegative groups into the quinazolinone nucleus can produce potent anxiolytic action without causing significant sedation, suggesting that different structural features can fine-tune the interaction with the GABA-A receptor complex to achieve therapeutic specificity.[22][23]

Antimicrobial Activity

The quinazolinone scaffold has been identified as a promising backbone for the development of new antimicrobial agents.[4][6] This is particularly relevant given the rise of antibiotic-resistant pathogenic microorganisms.

Spectrum of Activity: Derivatives of 2,3-disubstituted 4(3H)-quinazolinones have demonstrated mild to high antibacterial effects, often showing more pronounced activity against Gram-negative bacteria like E. coli.[6] Studies have also reported activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.[24][25][26] The antimicrobial activity is highly dependent on the nature of the substituents on the quinazolinone ring.[4]

Mechanism of Action: The structural similarity between quinazolinones and quinolones suggests a potential mechanism involving the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[6] Inhibition of this enzyme leads to a bacteriostatic or bactericidal effect. Another proposed mechanism is the inhibition of DNA polymerase III, which would also disrupt chromosomal DNA replication and lead to bacterial cell death.[6]

Experimental Evaluation: Microplate Alamar Blue Assay (MABA) This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation: A 96-well microplate is prepared with serial dilutions of the test compound in a suitable broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Indicator Addition: An indicator dye like Alamar Blue or Resazurin is added to all wells.

-

Reading: After further incubation, a color change (e.g., from blue to pink) indicates microbial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change, signifying the inhibition of metabolic activity.[6]

PART 3: Conclusion and Future Directions

2,3-dimethylquinazolin-4(3H)-one, as a representative of the broader quinazolinone class, exhibits a rich and diverse pharmacological profile. Its significant CNS activities, including anticonvulsant and potential anxiolytic effects, are primarily rooted in the modulation of the GABA-A receptor. Furthermore, its demonstrated anti-inflammatory, analgesic, and antimicrobial properties highlight its potential as a scaffold for developing multi-target therapeutic agents.

The future for this class of compounds lies in the detailed exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets. For instance, further modification could enhance the separation of anxiolytic properties from sedative effects or broaden the antimicrobial spectrum. The development of derivatives with selective COX-2 inhibition could lead to safer anti-inflammatory agents with reduced gastrointestinal side effects.[16] As a versatile and pharmacologically active core, the 2,3-disubstituted quinazolinone scaffold remains a highly valuable starting point for the design and discovery of novel therapeutics.

References

A comprehensive list of all sources cited within this technical guide.

-

Alagarsamy, V., Murugananthan, G., & Venkateshperumal, R. (2003). Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methyl-3-substituted quinazolin-4-(3H)-ones. Biological & Pharmaceutical Bulletin, 26(12), 1711–1714. Retrieved from [Link]

- Unpublished. (n.d.).

-

IISTE. (n.d.). Synthesis and Antimicrobial Activity of Novel of 2,3-Disubstituted Quinazolin 4(3H) - IISTE.org. Retrieved from [Link]

-

Asadi, M., & Ziarati, A. (2013). Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives. Jundishapur Journal of Microbiology, 6(9), e7203. Retrieved from [Link]

-

Zayed, M. F., Ahmed, S., Ihmaid, S., & El-Adl, K. (2014). Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity. Biosciences Biotechnology Research Asia, 6(1), 147-156. Retrieved from [Link]

-

Reddy, C. S., Reddy, M., & Raghu, M. (2010). A study of anti-inflammatory and analgesic activity of new 2,3-disubstituted 1,2-dihydroquinazolin-4(3h)-one derivative and its transition metal complexes. Medicinal Chemistry Research, 19(6), 623-635. Retrieved from [Link]

-

Saitkulov, F. I., Isaev, Y. V., & Shakhidoyatov, K. M. (2014). 2,3-Dimethylquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o788. Retrieved from [Link]

-

Ioniță, E. I., Tătărășanu, O. G., Mărgărit, L. C., Vlase, L., Păun, G., & Păun, M. (2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. International Journal of Molecular Sciences, 25(9), 4697. Retrieved from [Link]

-

Gomaa, M. S., & El-Sayed, M. A. (2012). Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. Molecules, 17(8), 9405–9418. Retrieved from [Link]

-

Kausar, N., Roy, I., Chattopadhyay, D., & Das, A. R. (2016). Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium: “on-water” synthesis. RSC Advances, 6(89), 86326-86334. Retrieved from [Link]

-

Ioniță, E. I., Tătărășanu, O. G., Mărgărit, L. C., Vlase, L., Păun, G., & Păun, M. (2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. International Journal of Molecular Sciences, 25(9), 4697. Retrieved from [Link]

-

Samotrueva, M. A., Ozerov, A. A., Starikova, A. A., Gabitova, N. M., Merezhkina, D. V., Tsibizova, A. A., & Tyurenkov, I. N. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of microbiology, epidemiology and immunobiology, 9(4), 36-45. Retrieved from [Link]

-

Samotrueva, M. A., Ozerov, A. A., Starikova, A. A., Gabitova, N. M., Merezhkina, D. V., Tsibizova, A. A., & Tyurenkov, I. N. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of microbiology, epidemiology and immunobiology, 9(4), 36-45. Retrieved from [Link]

-

Al-Omar, M. A., El-Azab, A. S., & Abdel-Aziz, A. A. (2016). Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies. Bioorganic & Medicinal Chemistry, 24(16), 3689-3700. Retrieved from [Link]

-

Davood, A., & Asadi, M. (2013). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Avicenna Journal of Medical Biochemistry, 1(1), e11961. Retrieved from [Link]

-

Al-Omar, M. A., El-Azab, A. S., & Abdel-Aziz, A. A. (2016). Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies. Bioorganic & Medicinal Chemistry, 24(16), 3689-3700. Retrieved from [Link]

-

Sravanthi, V., & Manjula, S. (2015). Synthesis and anti-inflammatory activity of 2,3-diaryl-4(3H)-quinazolinones. Research on Chemical Intermediates, 41(10), 7545-7557. Retrieved from [Link]

-

Sabri, S. S. (2024). Synthesis and Characterization of New Derivatives of 2,3-Dihydroquinazolin-4-one and Evaluation of their Antibacterial Activity. International Journal of Health Sciences, 5(5), 483-490. Retrieved from [Link]

-

El Kayal, W., & Kovalenko, S. (2020). CONSTRUCTION, SYNTHESIS AND PREDICTION OF THE ACTIVITY OF QUINAZOLIN-4(3H)-ONE DERIVATIVES AS NEW ANTICONVULSANTS. The Pharma Innovation Journal, 9(6), 11-14. Retrieved from [Link]

-

Alagarsamy, V., Meena, S., Vijayakumar, S., Ramseshu, K. V., & Revathi, R. (2003). Synthesis and pharmacological investigation of some novel 2,3-disubstituted quinazolin-4(3H)-ones as analgesic and antiinflammatory agents. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 58(4), 233-236. Retrieved from [Link]

- Unpublished. (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)

- Unpublished. (n.d.). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors.

-

Ghorpade, P., Dhoot, R., & Chaudhari, A. (2021). Synthesis, characterization, and investigation of the anti-inflammatory effect of 2,3-disubstituted quinazoline-4(1H)-one. Future Journal of Pharmaceutical Sciences, 7(1), 1-12. Retrieved from [Link]

-

Alagarsamy, V. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Encyclopedia, 2(4), 1935-1946. Retrieved from [Link]

-

Chugh, A., Kalra, R., Asija, S., & Asija, R. (2021). Electronegativity in Substituted-4(H)-quinazolinones Causes Anxiolysis without a Sedative-hypnotic Adverse Reaction in Female Wistar Rats. CNS & Neurological Disorders-Drug Targets, 20(6), 569-580. Retrieved from [Link]

-

Chugh, A., Kalra, R., Asija, S., & Asija, R. (2021). Electronegativity in Substituted-4(H)-quinazolinones Causes Anxiolysis without a Sedative-hypnotic Adverse Reaction in Female Wistar Rats. CNS & Neurological Disorders-Drug Targets, 20(6), 569-580. Retrieved from [Link]

-

Abdelkhalek, A., & El-Sayed, M. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Organic Communications, 17(1), 1-27. Retrieved from [Link]

-

Rahman, A. F. M. M., Al-Salem, H. S., Park, J., Kim, H. P., & Kim, J. S. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2056-2068. Retrieved from [Link]

- Unpublished. (n.d.). Synergistic effects of combined hypnotic drugs on sleep in mice.

- Unpublished. (n.d.). 2,3-Dihydroquinazolin-4(1H)

-

Saitkulov, F. I., Isaev, Y. V., & Shakhidoyatov, K. M. (2014). 2,3-Dimethylquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o788. Retrieved from [Link]

-

Chugh, A., Kalra, R., Asija, S., & Asija, R. (2021). Electronegativity in Substituted-4(H)-quinazolinones Causes Anxiolysis without a Sedative-hypnotic Adverse Reaction in Female Wistar Rats. CNS & Neurological Disorders-Drug Targets, 20(6), 569-580. Retrieved from [Link]

- Unpublished. (n.d.). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery.

- Unpublished. (n.d.). Synthesis and structure-activity relationship study of novel quinazolin-4(3 H ).

-

Rahman, A. F. M. M., Al-Salem, H. S., Park, J., Kim, H. P., & Kim, J. S. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2056-2068. Retrieved from [Link]

Sources

- 1. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iiste.org [iiste.org]

- 5. researchgate.net [researchgate.net]

- 6. Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives [mdpi.com]

- 8. 2,3-Dimethyl-3H-quinazolin-4-one synthesis - chemicalbook [chemicalbook.com]

- 9. 2,3-Dimethylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 14. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methyl-3-substituted quinazolin-4-(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 17. A study of anti-inflammatory and analgesic activity of new 2,3-disubstituted 1,2-dihydroquinazolin-4(3h)-one derivative and its transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. imrpress.com [imrpress.com]

- 22. Electronegativity in Substituted-4(H)-quinazolinones Causes Anxiolysis without a Sedative-hypnotic Adverse Reaction in Female Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. eurekaselect.com [eurekaselect.com]

- 24. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [medbiosci.ru]

- 25. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 26. cajotas.casjournal.org [cajotas.casjournal.org]

The Evolution of Quinazolinone Alkaloids: From Ancient Pharmacopoeias to Targeted Therapeutics

Executive Summary

As a Senior Application Scientist navigating the intersection of natural product chemistry and modern drug discovery, I have observed few molecular scaffolds as versatile and privileged as the quinazolinone nucleus. Characterized by a fused bicyclic system—a benzene ring fused to a pyrimidine ring containing a carbonyl group—4(3H)-quinazolinones form the core of over 200 naturally occurring alkaloids[1]. This technical guide provides an in-depth analysis of the historical development, structural biosynthesis, modern synthetic methodologies, and structure-activity relationships (SAR) of quinazolinone alkaloids, serving as a comprehensive resource for drug development professionals.

Historical Context & Discovery

The pharmacological journey of quinazolinone alkaloids is deeply rooted in traditional medicine, evolving through rigorous phytochemical isolation:

-

Vasicine (1888): The first isolated quinazoline alkaloid, vasicine, was extracted by David Hooper from the Indian medicinal plant Adhatoda vasica, a plant historically utilized in Ayurveda as a potent expectorant and bronchodilator[2].

-

Febrifugine (1940s): Isolated from the roots of the Chinese herb Dichroa febrifuga (Chang Shan), febrifugine demonstrated antimalarial properties that were up to 100 times more active than quinine in early avian models[3].

-

Methaqualone (1951): The synthetic derivative methaqualone was introduced as a sedative-hypnotic, validating the scaffold's excellent central nervous system (CNS) penetrability, though its clinical use was later restricted due to abuse potential[4].

Structural Classification & Biosynthesis

While quinazolinones can exist as 2(1H)-quinazolinones or 2,4(1H,3H)-quinazolinediones, the 4(3H)-quinazolinone isomer is the most prevalent and pharmacologically significant[1]. In nature, the biosynthesis of this core is highly conserved, predominantly initiating via the condensation of anthranilic acid with various amino acids (such as glutamine or tryptophan).

Biosynthetic assembly of the 4(3H)-quinazolinone core from anthranilic acid and amino acid precursors.

Chemical Synthesis: The Mazurkiewicz-Ganesan Protocol

To harness these alkaloids for SAR studies, robust synthetic methodologies are required. Classical methods, such as the Niementowski reaction, often require harsh conditions and yield complex mixtures. Modern drug development favors mild, stereoselective peptide-coupling strategies.

The Mazurkiewicz-Ganesan approach is the gold standard for synthesizing complex pyrazino[2,1-b]quinazoline-3,6-dione alkaloids (e.g., Fumiquinazoline G and Fiscalin B)[5][6]. This protocol is a self-validating system relying on sequential peptide coupling and dehydrative cyclization, allowing for the precise isolation of syn or anti enantiomers.

Step-by-Step Methodology: Synthesis of Fumiquinazoline G (syn-enantiomer)

Step 1: Dipeptide Formation (Coupling)

-

Procedure: Dissolve anthranilic acid (1.0 eq) and the coupling reagent TBTU (1.2 eq) in anhydrous acetonitrile. Add triethylamine (Et3N, 2.0 eq) and D-tryptophan methyl ester (1.0 eq). Stir at room temperature for 5 hours[5].

-

Causality: TBTU activates the sterically hindered carboxylic acid of anthranilic acid, forming an active ester intermediate. Et3N acts as a non-nucleophilic base to neutralize the tetrafluoroborate byproduct and maintain the amine in its reactive, deprotonated state.

-

Validation: Monitor via Thin-Layer Chromatography (TLC). The complete disappearance of the anthranilic acid spot confirms full conversion to the dipeptide.

Step 2: Workup and Dehydration Prep

-

Procedure: Concentrate the mixture under reduced pressure. Dissolve the residue in CH2Cl2, wash sequentially with 1 M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4[5].

-

Causality: The acidic wash removes unreacted amines and Et3N. The basic wash removes unreacted anthranilic acid and acidic byproducts. Anhydrous Na2SO4 removes residual water, which is critical because moisture can hydrolyze the subsequent imine intermediates during cyclization.

Step 3: Cyclization (Aza-Wittig / Dehydration)

-

Procedure: Treat the purified dipeptide with an N-protected α-amino acid chloride under Schotten-Baumann conditions to form a tripeptide. Subsequently, treat the intermediate with Ph3P, I2, and N,N-diisopropylethylamine (DIPEA) in dry CH2Cl2 to induce cyclization[6].

-

Causality: The Ph3P/I2 system generates an electrophilic phosphonium species that activates the amide carbonyl, driving an intramolecular nucleophilic attack by the adjacent nitrogen to seamlessly form the pyrazinoquinazoline core.

-

Validation: High-Resolution Mass Spectrometry (HRMS) and 2D NMR (HMBC/COSY) are utilized to confirm the fused tetracyclic skeleton and verify the syn stereochemistry[5][7].

Biological Activities and Structure-Activity Relationship (SAR)

The pharmacological plasticity of quinazolinones is heavily dictated by substitutions at the C-2 and N-3 positions. Systematic modification at these sites directly influences kinase selectivity, cellular penetration, and target binding affinity[8].

Quantitative SAR Data Summary

The following table summarizes the highly potent in vitro inhibitory concentrations (IC50) of key quinazolinone alkaloids and their synthetic derivatives across various disease models:

| Compound | Target / Cell Line | IC50 Value | Biological Activity | Source |

| Halofuginone | P. falciparum (PfProRS) | 11 nM | Antimalarial | [9] |

| Febrifugine | P. falciparum 3D7 Strain | 4.0 nM | Antimalarial | [10] |

| Febrifugine | Bladder Cancer (T24) | 0.02 µM | Anticancer | [10] |

| Febrifugine | Bladder Cancer (SW780) | 0.018 µM | Anticancer | [10] |

| (-)-Chaetominine | Human Leukemia (K562) | 21.0 µM | Anticancer | [11] |

| (-)-Chaetominine | Colon Cancer (SW1116) | 28.0 µM | Anticancer | [11] |

| Compound 4t | Lung Cancer (A549) | 17.0 µM | Anticancer (CDK9/2) | [12] |

Mechanism of Action: The AAR Pathway

To understand the causality behind the extreme potency of febrifugine and halofuginone, we must examine their precise molecular target: Cytoplasmic Prolyl-tRNA Synthetase (PfProRS) [9].

By competitively binding to PfProRS, febrifugine halts the charging of transfer RNA (tRNA) with the amino acid proline. This blockade leads to a massive intracellular accumulation of uncharged tRNA. In eukaryotic and parasitic cells alike, uncharged tRNA acts as a biochemical distress signal that activates the GCN2 kinase. This triggers the Amino Acid Starvation Response (AAR) pathway, ultimately suppressing global protein synthesis, halting the cell cycle in the G1 phase, and inducing apoptosis[9][10].

Mechanism of action of febrifugine via PfProRS inhibition and induction of the AAR pathway.

Future Perspectives in Drug Development

The future of quinazolinone drug development lies in scaffold hopping and the design of multi-target directed ligands (MTDLs). By leveraging modern synthetic advancements—such as microwave-assisted polycondensation[13] and transition-metal-free sp3 C-H amination[14]—medicinal chemists can rapidly generate libraries of quinazolinone-fused tetrahydroisoquinolines. These optimized libraries hold the key to overcoming multidrug-resistant malaria and developing highly specific kinase inhibitors for complex, multi-pathway solid tumors.

References

-

Exploring the pharmacological and chemical aspects of pyrrolo-quinazoline derivatives in Adhatoda vasica. nih.gov. 2

-

Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs. nih.gov. 3

-

Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. omicsonline.org. 4

-

Biological Activity of Quinazolinones. intechopen.com. 1

-

Recent Developments in the Chemistry of Quinazolinone Alkaloids. rsc.org.

-

Synthesis of New Proteomimetic Quinazolinone Alkaloids and Evaluation of Their Neuroprotective and Antitumor Effects. nih.gov. 15

-

Antitumor Activity of Quinazolinone Alkaloids Inspired by Marine Natural Products. mdpi.com. 6

-

A New Quinazolinone Alkaloid along with Known Compounds with Seed-Germination-Promoting Activity. mdpi.com. 7

-

Unraveling the Potent Antimalarial Action of Febrifugine on Plasmodium falciparum. benchchem.com. 9

-

Febrifugine | Antimalarial Agent. medchemexpress.com. 10

-

Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death. spandidos-publications.com. 8

-

Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives. mdpi.com. 12

-

Rapid Syntheses of Biologically Active Quinazolinone Natural Products Using Microwave Technology. benthamdirect.com. 13

-

Synthesis of Quinazolinone-Fused Tetrahydroisoquinolines and Related Polycyclic Scaffolds by Iodine-Mediated sp3 C–H Amination. acs.org. 14

Sources

- 1. Biological Activity of Quinazolinones | IntechOpen [intechopen.com]

- 2. Exploring the pharmacological and chemical aspects of pyrrolo-quinazoline derivatives in Adhatoda vasica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. omicsonline.org [omicsonline.org]

- 5. Synthesis of New Proteomimetic Quinazolinone Alkaloids and Evaluation of Their Neuroprotective and Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases | MDPI [mdpi.com]

- 13. benthamdirect.com [benthamdirect.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of New Proteomimetic Quinazolinone Alkaloids and Evaluation of Their Neuroprotective and Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]

Dimethylquinazolone Scaffolds in Antimicrobial Resistance Research: A Technical Guide to Mechanism, Application, and Development

Abstract: The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds capable of either directly killing resistant pathogens or neutralizing their defense mechanisms. The quinazolinone core, a privileged heterocyclic structure, has emerged as a remarkably versatile platform in this pursuit. This technical guide provides an in-depth analysis of dimethylquinazolone and its derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We move beyond a simple literature review to explain the causal relationships behind experimental designs, from elucidating direct bactericidal mechanisms to pioneering anti-virulence strategies. This document details the structure-activity relationships that govern potency, outlines self-validating protocols for key in vitro and in vivo assays, and explores the dual role of these compounds as both direct-acting antimicrobials and powerful adjuvants that can restore the efficacy of conventional antibiotics. We will examine their function as efflux pump inhibitors and quorum sensing modulators, supported by detailed experimental workflows and data presentation, to provide a holistic view of the promise held by the dimethylquinazolone scaffold in the fight against multidrug-resistant bacteria.

Part 1: The Quinazolinone Core: A Privileged Scaffold in Antimicrobial Research

The Imperative for Novel Antimicrobials

The relentless rise of multidrug-resistant (MDR) bacteria poses one of the most significant threats to global health. Pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and MDR Pseudomonas aeruginosa severely limit our therapeutic arsenal, leading to treatment failures and increased mortality.[1][2] This reality has catalyzed a shift in drug discovery, moving towards compounds that not only possess direct bactericidal or bacteriostatic activity but can also circumvent or disable bacterial resistance mechanisms.

Chemical Virtues of the Quinazolinone Nucleus

The 4(3H)-quinazolinone scaffold, a fusion of benzene and pyrimidinone rings, is a cornerstone of medicinal chemistry due to its rigid, planar structure and the synthetic accessibility of its substitution points (primarily at positions 2 and 3).[3] This synthetic tractability allows for the systematic modulation of physicochemical properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles. Its structural similarity to endogenous bacterial molecules and other antibacterial agents, like quinolones, makes it an attractive framework for developing novel anti-infectives.[1]

Part 2: Direct Antibacterial Mechanisms of Action

Quinazolinone derivatives have been shown to exert direct antimicrobial effects through multiple mechanisms, making them potent candidates for combating both Gram-positive and Gram-negative bacteria.[4][5]

Targeting the Bacterial Cell Wall: Penicillin-Binding Protein (PBP) Inhibition

A primary mechanism for many quinazolinone-based antibacterials is the inhibition of penicillin-binding proteins (PBPs), enzymes critical for the final steps of peptidoglycan synthesis.[6] Unlike β-lactam antibiotics, quinazolinones act as non-β-lactam inhibitors. Certain derivatives can bind to an allosteric site on PBP2a, the protein responsible for methicillin resistance in S. aureus.[6][7] This binding induces a conformational change that re-opens the active site, potentially restoring susceptibility to traditional β-lactams and demonstrating powerful synergistic potential.[1][6]

Compromising Genetic Integrity and Replication

Several highly active quinazolinone pyridinium compounds have been found to exert rapid bactericidal effects by targeting multiple intracellular processes simultaneously.[1] Preliminary mechanistic studies suggest these derivatives can intercalate with bacterial DNA, hindering replication.[1] This mode of action is reminiscent of, but distinct from, fluoroquinolones which target DNA gyrase.[8] The ability to disrupt this fundamental process contributes to their potent efficacy against rapidly dividing pathogens.

Disruption of Membrane Potential and Metabolic Function

The bacterial cell membrane is a critical barrier and a key target for novel antibiotics. Certain quinazolinone derivatives have been shown to cause significant membrane damage, leading to depolarization and leakage of intracellular components.[1][9] This disruption of the proton motive force cripples cellular energy production and transport processes, resulting in rapid cell death. Further investigations have revealed that these compounds can also induce broader metabolic dysfunction, overwhelming the bacterium's ability to maintain homeostasis.[1]

Structure-Activity Relationship (SAR): A Roadmap for Potency

Systematic modification of the quinazolinone scaffold has yielded crucial insights into the structural requirements for potent antibacterial activity. The choice of substituents on the core rings dramatically influences efficacy and bacterial spectrum.[7][10]

-

Ring 1 (Quinazolinone Core): Halogen substitutions (e.g., chlorine) at positions 6 or 7 are frequently associated with enhanced activity.[6]

-

Ring 2 (Position 2 Substituent): Aromatic or heteroaromatic rings, such as phenyl, furan, or thiophene groups, are often well-tolerated and can be modified to fine-tune activity.[1][7]

-

Ring 3 (Position 3 Substituent): This position is critical for modulating activity. The introduction of moieties like pyridinium has been shown to dramatically increase potency and broaden the antibacterial spectrum, particularly against resistant strains like MRSA and E. coli.[1]

Table 1: Representative SAR Data for Quinazolinone Derivatives against Key Pathogens

| Compound ID | Ring 1 Substitution | Ring 2 Substituent | Ring 3 Substituent | MIC (µg/mL) vs. MRSA | MIC (µg/mL) vs. E. coli | Reference |

| 19a | Unsubstituted | Cyanovinyl-pyridyl | p-methylbenzyl-pyridinium | 0.5 | 0.5 | [1] |

| Norfloxacin | - | - | - | 4.0 | 4.0 | [1] |

| 4b | Unsubstituted | Cyanovinyl-furyl | Methyl | >16 | 4.0 | [1] |

| 5a | Unsubstituted | Cyanovinyl-thienyl | Methyl | 1.0 | >16 | [1] |

| 27 | Unsubstituted | 3-carboxyphenyl | 4-fluorobenzyl | 0.5 | >16 | [7] |

Part 3: Combating Resistance: Quinazolinones as Adjuvant Therapeutics

Beyond direct killing, a highly promising application for dimethylquinazolones is their use as "resistance breakers" that disable bacterial defense systems.

Reversing Efflux-Mediated Resistance: Efflux Pump Inhibitors (EPIs)

Multidrug efflux pumps are membrane proteins that bacteria use to expel a wide range of xenobiotics, including antibiotics, thereby conferring resistance.[11][12] The AcrAB-TolC pump in Gram-negative bacteria and the NorA pump in S. aureus are prime examples.[11][13] Quinazoline derivatives have been designed to act as efflux pump inhibitors (EPIs), blocking these pumps and restoring the intracellular concentration of co-administered antibiotics to effective levels.[11]

The rationale for identifying EPIs is to find compounds that can potentiate the activity of a known antibiotic against a resistant strain overexpressing a specific pump. This is typically achieved using a checkerboard assay to quantify synergy.

Caption: Workflow for identifying and validating quinazolinone-based efflux pump inhibitors.

This protocol is a self-validating system to quantify the interaction between a quinazolinone (potential EPI) and a conventional antibiotic.

-

Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the antibiotic along the y-axis and the quinazolinone compound along the x-axis in Mueller-Hinton Broth.

-

Inoculation: Add a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) of the resistant strain to each well. Include wells with only the antibiotic, only the quinazolinone, and no drugs (growth control).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading: Determine the MIC for each compound alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.

-

Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index as described in the workflow diagram. A result of FIC ≤ 0.5 is a strong indicator of synergy, validating the potential of the quinazolinone as an effective EPI.[13]

Disarming Pathogens via Quorum Sensing (QS) Inhibition

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density.[14][15] In pathogens like P. aeruginosa, QS controls the production of virulence factors (e.g., pyocyanin, elastase) and biofilm formation.[16][17] Inhibiting QS, a strategy known as "quorum quenching," represents a powerful anti-virulence approach that disarms pathogens without killing them, thereby exerting less selective pressure for resistance development.[14][16]

The Pseudomonas quinolone signal (pqs) system is a primary QS circuit in P. aeruginosa. The transcriptional regulator PqsR is a key protein in this pathway. Quinazolinone-based compounds, mimicking the natural PQS signal molecule, have been developed as potent antagonists of PqsR, effectively shutting down this virulence pathway.[17][18][19]

Caption: Experimental workflow for assessing the quorum quenching activity of quinazolinones.

This protocol validates the ability of a QS-inhibiting quinazolinone to prevent biofilm formation, a key virulence trait.

-

Preparation: In a flat-bottomed 96-well plate, add bacterial culture medium (e.g., LB broth) containing various sub-MIC concentrations of the test compound.

-

Inoculation: Add a diluted overnight culture of P. aeruginosa to each well. Include a positive control (no compound) and a negative control (sterile medium).

-

Incubation: Incubate the plate without shaking for 24-48 hours at 37°C to allow biofilm formation.

-

Washing: Carefully discard the medium and planktonic cells. Wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Solubilization: Discard the crystal violet solution and wash the wells again with PBS. Add 30% acetic acid or ethanol to each well to solubilize the stain from the biofilm.

-

Quantification: Transfer the solubilized stain to a new plate and measure the absorbance at ~590 nm. A significant reduction in absorbance compared to the no-compound control indicates biofilm inhibition.[16]

Part 4: Preclinical Development and Evaluation

Advancing a promising dimethylquinazolone candidate requires a rigorous battery of standardized assays to characterize its activity, safety, and pharmacokinetic profile.

Key In Vitro Assays for Characterization

The foundation of antimicrobial characterization lies in determining the lowest concentration of a compound that inhibits growth (MIC) and the lowest concentration that kills 99.9% of the bacteria (MBC).

-

MIC Determination: Use the broth microdilution method as described in the checkerboard assay (Section 3.1.2), but with only the test compound in serial dilution. The MIC is the lowest concentration well with no visible turbidity after 18-24 hours of incubation.[20][21]

-

MBC Determination: Following MIC determination, take an aliquot from each well showing no growth and plate it on drug-free agar. Incubate for 24 hours. The MBC is the lowest concentration from the MIC plate that results in no colony growth on the agar plate, corresponding to a ≥99.9% reduction in the initial inoculum.[22]

This assay reveals whether a compound is bactericidal or bacteriostatic and how quickly it acts.

-

Setup: Prepare flasks with a standardized bacterial inoculum (~10^6 CFU/mL) in broth. Add the test compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a drug-free growth control.

-

Sampling: At defined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

-

Quantification: Perform serial dilutions of each aliquot and plate onto agar to determine the viable colony count (CFU/mL).

-

Analysis: Plot log10 CFU/mL versus time. A bactericidal agent is typically defined as one that causes a ≥3-log10 (99.9%) reduction in CFU/mL within 24 hours.[1] The resulting curves provide critical insight into the compound's pharmacodynamics.

Pharmacokinetics and Toxicity (ADMET) Profiling

A potent compound is of little use if it is too toxic or cannot reach its target in the body.

-

In Silico Prediction: Computational models are invaluable for early-stage prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to prioritize candidates and identify potential liabilities before resource-intensive testing.[11]

-

In Vitro Toxicity:

-

Hemolysis Assay: This assay assesses the compound's potential to damage red blood cells. Compounds are incubated with a suspension of erythrocytes, and the release of hemoglobin is measured spectrophotometrically. Low hemolytic activity is crucial for intravenously administered drugs.[1][13]

-

Cytotoxicity Assays: The effect of the compound on human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) is measured using assays like the MTT assay, which quantifies metabolic activity as an indicator of cell viability.[22][23]

-

-

In Vivo Pharmacokinetics: Studies in animal models (e.g., rats, mice) are essential to understand how a compound is absorbed, distributed, metabolized, and excreted. Blood samples are taken over time after oral or intravenous administration to determine key parameters like bioavailability, half-life, and clearance.[24][25]

Investigating Resistance Development Potential

A key advantage of a novel antimicrobial is a low propensity for resistance development.

This experiment simulates long-term exposure to a drug to determine how quickly bacteria develop resistance.

-

Initial MIC: Determine the baseline MIC of the compound against the chosen bacterial strain.

-

Serial Passage: Inoculate a tube of broth containing the compound at 0.5x the MIC. After 24 hours of incubation, determine the MIC of this "passaged" culture.

-

Inoculation for Next Passage: Use bacteria from the sub-MIC well of the newly determined MIC plate to inoculate the next series of tubes for another passage.

-

Repeat: Repeat this process for a set number of days (e.g., 20-30 passages).

-

Analysis: Plot the fold-change in MIC over time. A compound that shows only a minor (e.g., <4-fold) increase in MIC over many passages has a low potential for resistance development, a highly desirable trait.[1]

Part 5: Synthesis and Future Perspectives

General Synthetic Strategies for Dimethylquinazolone Derivatives

The synthesis of the 4(3H)-quinazolinone core typically begins from anthranilic acid or its derivatives. A common and efficient route involves the cyclization of an N-acylanthranilamide.

Caption: A generalized synthetic pathway for 2,3-disubstituted quinazolin-4(3H)-ones.

This pathway allows for the introduction of diverse substituents at position 3 by varying the amine used in the final step, providing access to a large chemical space for SAR studies.[16][26]

Future Directions

The remarkable versatility of the dimethylquinazolone scaffold continues to open new avenues in AMR research. Future work will likely focus on:

-

Multi-Target Agents: Designing single molecules that can inhibit both a primary bacterial target (like a PBP) and a resistance mechanism (like an efflux pump).[1]

-

Hybrid Molecules: Covalently linking a quinazolinone moiety to other known antibacterial pharmacophores to create hybrid drugs with novel or synergistic mechanisms of action.[10]

-

Optimizing for In Vivo Efficacy: Moving beyond in vitro potency to fine-tune compounds for improved pharmacokinetic properties and safety profiles, paving the way for clinical development.[7]

-

Tackling Other Resistance Mechanisms: Investigating the potential of quinazolinones to inhibit other emerging resistance mechanisms, such as enzymatic antibiotic inactivation or target protection proteins.

The dimethylquinazolone platform represents a mature yet still highly promising field for antimicrobial drug discovery. Its proven ability to act through diverse mechanisms—from direct bactericidal action to the subtle yet powerful disruption of resistance and virulence—cements its role as a critical area of focus for the next generation of anti-infective therapies.

References

-

Singh A, Prajapati S. K, Namdeo K. P, Singh V. K , Verma S. K. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomed Pharmacol J 2008;1(1). [Link]

- Kapoor, B. et al. (2017). Synthesis and antimicrobial evaluation of quinazolinone peptide derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 9(9), 263.

- Discovery of Quinazolone Pyridiniums as Potential Broad-Spectrum Antibacterial Agents. (2025). Journal of Medicinal Chemistry.

-

Al-Blewi, F. F., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Scientific Reports, 14(1), 9637. [Link]

-

Hevener, K. E., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4435-4449. [Link]

-

Gholipour, H., & Mollazehi, F. (2022). Solvent-free Synthesis and Antimicrobial Activity of Dihydroquinazolinone Derivatives. Polycyclic Aromatic Compounds, 42(5), 2269-2279. [Link]

-

Thomson, C. A., et al. (2021). Novel quinazolinone inhibitors of the Pseudomonas aeruginosa quorum sensing transcriptional regulator PqsR. Bioorganic & Medicinal Chemistry, 48, 116410. [Link]

- Solida, C., et al. (2022). New marine-derived indolymethyl pyrazinoquinazoline alkaloids with promising antimicrobial profiles. Marine Drugs, 20(3), 183.

-

SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME NOVEL QUINAZOLINONE DERIVATIVES. (2012). International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2(2), 209-215. [Link]

-

El-Azab, A. S., et al. (2017). Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. Molecules, 22(7), 1084. [Link]

-

Badescu, V. O., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences, 22(16), 8507. [Link]

-

Smith, J. T. (1986). [Mechanism of action of quinolones]. Presse medicale (Paris, France : 1983), 15(37), 1833–1837. [Link]

- Khodarahmi, G. A., et al. (2012). Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives. Research in Pharmaceutical Sciences, 7(1), 25-32.

- Meftah, O. N., Ali, A., & Al-kaf, A. G. (2023). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Universal Journal of Pharmaceutical Research, 8(2), 65-79.

-

Abuelizz, H. A., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 29(23), 5529. [Link]

-

Alfadil, A., et al. (2022). In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine. PLOS ONE, 17(1), e0262215. [Link]

- Boopathi, G. M., & Shanmugarajan, T. S. (2021). Design, Synthesis and Antimicrobial Evaluation of Novel Quinazolinone Derivatives. Research Journal of Pharmacy and Technology, 14(10), 5289-5296.

- Chen, F., et al. (2023). Design, Synthesis, Antibacterial Evaluation, Three-Dimensional Quantitative Structure–Activity Relationship, and Mechanism of Novel Quinazolinone Derivatives.

-

Rios-Guzman, A., et al. (2023). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. International Journal of Molecular Sciences, 24(12), 10255. [Link]

- Sabri, S. S. (2024). Synthesis and Characterization of New Derivatives of 2,3- Dihydroquinazolin-4-one and Evaluation of their Antibacterial Activity. Al-Mustansiriyah Journal of Science, 35(5), 483-490.

-

Meftah, O. N., et al. (2023). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Universal Journal of Pharmaceutical Research, 8(2), 65-79. [Link]

-

Al-Fahad, A. J., et al. (2022). Novel quinazolinone disulfide analogues as pqs quorum sensing inhibitors against Pseudomonas aeruginosa. Bioorganic & Medicinal Chemistry Letters, 74, 128929. [Link]

-

Al-Omaim, W. S., et al. (2023). Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. RSC Advances, 13(15), 10196-10212. [Link]

-

Al-Khdhair, A. W. H., et al. (2023). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. Chemistry, 5(3), 1957-1971. [Link]

-

Al-Hussain, S. A., et al. (2024). Novel Quinazolinones Active against Multidrug-Resistant Mycobacterium Tuberculosis: Synthesis, Antimicrobial Evaluation, and in Silico Exploration of Penicillin-Binding Protein 1A as a Potential Target. Chemistry & Biodiversity, 21(5), e202301824. [Link]

-

Al-Warhi, T., et al. (2021). In silico study and biological screening of benzoquinazolines as potential antimicrobial agents against methicillin-resistant Staphylococcus aureus, carbapenem-resistant Klebsiella pneumoniae, and fluconazole-resistant Candida albicans. Journal of Taibah University Medical Sciences, 16(6), 875-883. [Link]

-

Coutinho, I., et al. (2025). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Antibiotics, 14(4), 339. [Link]

-

Jakobsen, T. H., et al. (2017). Itaconimides as Novel Quorum Sensing Inhibitors of Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology, 7, 437. [Link]

-

Lin, J. T., et al. (2012). Pharmacokinetics, Safety, and Hydrolysis of Oral Pyrroloquinazolinediamines Administered in Single and Multiple Doses in Rats. Antimicrobial Agents and Chemotherapy, 56(6), 3224-3232. [Link]

-

Kalia, V. C. (2013). Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication. Recent Patents on Anti-Infective Drug Discovery, 8(2), 94-115. [Link]

-

Sharma, A., Gupta, V. K., & Pathania, R. (2019). Efflux pump inhibitors for bacterial pathogens: From bench to bedside. The Indian journal of medical research, 149(2), 129–145. [Link]

- Kessl, J. J., et al. (2003). Uncovering the Molecular Mode of Action of the Antimalarial Drug Atovaquone Using a Bacterial System. Journal of Biological Chemistry, 278(33), 31312-31318.

- Cotter, P. D., Hill, C., & Ross, R. P. (2005). Bacteriocins: developing innate immunity for food. Nature Reviews Microbiology, 3(10), 777-788.

-

Rosenberg, S. M. (2023). Drug decelerates bacterial race to antibiotic resistance. Baylor College of Medicine. [Link]

- Sharma, A., et al. (2017).

-

Cheng, G., et al. (2016). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology, 7, 129. [Link]

-

Rondevaldova, J., et al. (2018). Evaluation of pharmacokinetics, pharmacodynamics, and toxicity of potential quinazoline bronchodilators derived from vasicinone. Journal of Pharmacological and Toxicological Methods, 93, 70-76. [Link]

- McNulty, J., et al. (2010). Quinazolinone fungal efflux pump inhibitors. Part 3: (N-methyl)piperazine variants and pharmacokinetic optimization. Bioorganic & Medicinal Chemistry Letters, 20(15), 4543-4546.

Sources

- 1. Discovery of Quinazolone Pyridiniums as Potential Broad-Spectrum Antibacterial Agents [mdpi.com]

- 2. In silico study and biological screening of benzoquinazolines as potential antimicrobial agents against methicillin-resistant Staphylococcus aureus, carbapenem-resistant Klebsiella pneumoniae, and fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ujpronline.com [ujpronline.com]

- 4. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. cajotas.casjournal.org [cajotas.casjournal.org]

- 6. Novel Quinazolinones Active against Multidrug‐Resistant Mycobacterium Tuberculosis: Synthesis, Antimicrobial Evaluation, and in Silico Exploration of Penicillin‐Binding Protein 1A as a Potential Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Current Knowledge of the Mode of Action and Immunity Mechanisms of LAB-Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Itaconimides as Novel Quorum Sensing Inhibitors of Pseudomonas aeruginosa [frontiersin.org]

- 15. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel quinazolinone inhibitors of the Pseudomonas aeruginosa quorum sensing transcriptional regulator PqsR - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel quinazolinone disulfide analogues as pqs quorum sensing inhibitors against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Solvent-free Synthesis and Antimicrobial Activity of Dihydroquinazolinone Derivatives [jmchemsci.com]

- 21. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches [mdpi.com]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pharmacokinetics, Safety, and Hydrolysis of Oral Pyrroloquinazolinediamines Administered in Single and Multiple Doses in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Evaluation of pharmacokinetics, pharmacodynamics, and toxicity of potential quinazoline bronchodilators derived from vasicinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Molecular Docking Studies of Dimethylquinazolinone Ligands: A Technical Guide to Hinge-Binding Kinase Inhibitors

Executive Summary

The development of central nervous system (CNS)-penetrant kinase inhibitors is a formidable challenge in modern oncology and neuropharmacology. Standard kinase inhibitors typically rely on hydrogen bond donors (HBDs) to anchor to the ATP-binding pocket's hinge region. However, these HBDs increase the Topological Polar Surface Area (TPSA), severely restricting blood-brain barrier (BBB) permeability.

Recent structural biology breakthroughs have identified the 3,5-dimethylquinazolinone motif as a privileged, HBD-free hinge-binding scaffold. This whitepaper provides an in-depth technical guide on the molecular docking, structural biology, and experimental workflows required to evaluate dimethylquinazolinone ligands, utilizing the clinical candidate PF-07284890 (ARRY-461) as a definitive case study [1].

Mechanistic Rationale: The Dimethylquinazolinone Advantage

Causality in Scaffold Selection

To achieve brain penetrance, medicinal chemists must balance target affinity with physicochemical properties (e.g., low molecular weight, low TPSA, and reduced efflux pump liability). The 3,5-dimethylquinazolinone core achieves this delicate balance through three specific mechanistic interactions [1]:

-

Eliminating the Hinge HBD: Instead of donating a hydrogen bond to the kinase hinge, the N-1 nitrogen of the quinazolinone ring acts exclusively as a hydrogen bond acceptor (e.g., interacting with the backbone NH of Cys532 in the BRAF V600E kinase). Removing the HBD drastically lowers the desolvation energy penalty required to cross the lipophilic BBB.

-

Optimizing Hydrophobic Packing: The methyl group at the N3 position makes critical van der Waals contacts with the P-loop (e.g., Ile463) and the hinge sequence (e.g., Trp535). This tight hydrophobic packing displaces high-energy water molecules, driving binding affinity through favorable entropy.

-

Dual

-

By leveraging these interactions, the scaffold maintains high potency while keeping the TPSA below 95 Ų, effectively evading P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) efflux transporters.

Logical flowchart for designing brain-penetrant kinase inhibitors using a quinazolinone core.

Quantitative Data: SAR and ADME Profiling

The transition from a standard HBD-containing scaffold to a dimethylquinazolinone core yields significant improvements in both potency and pharmacokinetic profiles. Table 1 summarizes the impact of this motif using data derived from the optimization of the clinical candidate PF-07284890 [1].

Table 1: Comparative SAR and ADME Properties of Kinase Inhibitor Motifs

| Compound | Hinge-Binding Motif | MW ( g/mol ) | TPSA (Ų) | BRAF V600E IC₅₀ (nM) | P-gp Efflux Ratio | Brain Penetrance |

| Standard Inhibitor | Pyrrolopyridine (HBD active) | >450 | >110 | ~150 | >5.0 | Poor |

| Compound 4 (Lead) | 3,5-Dimethylquinazolinone | 408 | 91 | 88 | 2.1 | Moderate |

| PF-07284890 | 3,5-Dimethylquinazolinone | 486 | 94 | <10 | 1.5 | High (Clinical) |

Experimental Protocol: Molecular Docking Workflow

To accurately model the binding of dimethylquinazolinone ligands, a rigorous molecular docking protocol is required. The following self-validating workflow utilizes standard computational suites (e.g., Schrödinger Maestro, Glide, Prime) to ensure reproducible, high-fidelity results.

Step 1: Protein Preparation

-

Import: Retrieve the X-ray crystal structure of the target kinase (e.g., BRAF V600E, PDB: 4PP7) from the Protein Data Bank.

-

Pre-processing: Assign bond orders, add missing hydrogen atoms, and create zero-order bonds to any structural metals.

-

Optimization: Use PROPKA to predict the protonation states of ionizable residues at physiological pH (7.4). Causality: Incorrect protonation of the hinge region (e.g., forcing a protonated state on a neighboring residue) will artificially repel the quinazolinone core, leading to false-negative docking scores.

-

Minimization: Perform a restrained minimization using the OPLS4 force field to relieve steric clashes while maintaining heavy-atom coordinate integrity (RMSD < 0.3 Å).

Step 2: Ligand Preparation

-

Structure Generation: Input the 2D structures of the dimethylquinazolinone derivatives.

-

State Generation: Use Epik to generate all possible tautomers and protonation states at pH 7.4 ± 0.5. Causality: While the quinazolinone core is relatively stable, substituents on the tail (e.g., sulfonamides) may ionize. Docking an incorrect ionization state will drastically alter the computed binding pose and calculated free energy.

-

Minimization: Minimize the 3D conformations using the OPLS4 force field.

Step 3: Receptor Grid Generation

-

Centering: Define the docking grid box centered on the co-crystallized ligand or specific hinge residues (e.g., Cys532).

-

Constraints: Apply a hydrogen bond constraint to the backbone NH of the target hinge residue. Causality: This ensures that the docking algorithm strictly prioritizes poses where the N-1 of the quinazolinone acts as an acceptor, filtering out non-physiological, flipped orientations that score well mathematically but fail in vitro.

Step 4: Glide Docking and Scoring

-

Standard Precision (SP): Run an initial SP docking pass to rapidly screen conformational space and eliminate high-energy, sterically clashing poses.

-

Extra Precision (XP): Subject the top 10% of poses to XP docking. XP employs a more rigorous scoring function that heavily penalizes desolvation and explicitly rewards the exact

-

Step 5: Post-Docking Analysis (Prime MM-GBSA)

-

Free Energy Calculation: Calculate the binding free energy (

) using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method to account for solvent effects. -

Validation: Compare the calculated

with empirical IC₅₀ values to establish a predictive correlation model for future lead optimization.

Step-by-step molecular docking workflow for evaluating dimethylquinazolinone ligands.

Conclusion

The 3,5-dimethylquinazolinone motif represents a paradigm shift in the design of CNS-active kinase inhibitors. By replacing traditional hydrogen bond donors with a scaffold that relies on precise hydrogen bond acceptance and robust

References

-

Ren, L., Moreno, D., Baer, B. R., et al. "Identification of the Clinical Candidate PF-07284890 (ARRY-461), a Highly Potent and Brain Penetrant BRAF Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry, 2024, 67(15), 13019-13032. URL:[Link]

The Strategic Imperative of Profiling Dimethylquinazolone

The Dimethylquinazolone Scaffold: A Comprehensive Guide to Metabolic Stability and Pharmacokinetic Profiling

In modern medicinal chemistry, the 4(3H)-quinazolinone core is a privileged scaffold, ubiquitous in the design of anti-cancer agents, kinase inhibitors, and neuroactive compounds[1][2]. At the foundation of this structural class lies dimethylquinazolone (2,3-dimethylquinazolin-4(3H)-one). While its low molecular weight and favorable physicochemical properties make it an ideal starting point for fragment-based drug discovery, its intrinsic metabolic liabilities often result in rapid in vivo clearance[3].

As a Senior Application Scientist, I approach the dimethylquinazolone (DMQ) scaffold not just as a chemical entity, but as a dynamic system interacting with hepatic enzymes. Understanding the specific sites of cytochrome P450 (CYP450) mediated oxidation on the DMQ core is critical. If we do not map and mitigate these liabilities early, downstream lead optimization will suffer from poor oral bioavailability and short half-lives.

Mechanistic Biotransformation: The CYP450 Liability Map

The metabolic fate of the DMQ scaffold is primarily dictated by Phase I oxidative enzymes, specifically CYP3A4 and, to a lesser extent, CYP2C19[4]. The structural simplicity of DMQ exposes three primary vectors for enzymatic attack:

-

N-Demethylation (Position 3): The methyl group attached to the nitrogen at position 3 is highly susceptible to oxidative dealkylation. CYP3A4 catalyzes the hydroxylation of this methyl group, forming an unstable carbinolamine intermediate that spontaneously collapses to release formaldehyde, yielding the N-desmethyl metabolite.

-

Aliphatic Oxidation (Position 2): The C2-methyl group is a classic site for aliphatic hydroxylation, leading to a hydroxymethyl derivative. This site is particularly vulnerable due to the activating effect of the adjacent imine-like double bond.

-

Aromatic Hydroxylation (Positions 5-8): The electron-rich fused benzene ring can undergo epoxidation followed by NIH shift, resulting in phenolic metabolites.

Fig 1. Primary Phase I CYP450-mediated biotransformation pathways of the DMQ scaffold.

Self-Validating In Vitro Protocol: Human Liver Microsomal (HLM) Stability

To accurately quantify the clearance of DMQ and its derivatives, we employ a Human Liver Microsome (HLM) stability assay. This protocol is designed as a self-validating system ; every choice is driven by the kinetic requirements of Michaelis-Menten enzyme mechanics.

Rationale and Assay Design

-

Substrate Concentration (1 µM): We strictly maintain the substrate concentration at 1 µM. Causality: This ensures

, placing the reaction in the linear, first-order kinetic regime necessary for calculating intrinsic clearance ( -

Protein Concentration (0.5 mg/mL): Using 0.5 mg/mL of microsomal protein prevents non-specific protein binding from artificially masking clearance, while providing sufficient enzymatic activity to detect moderate-to-slow turnover.

-

System Controls: The assay must continuously prove its own validity. We run Verapamil (high clearance) and Warfarin (low clearance) in parallel. If Verapamil does not clear rapidly, the NADPH regenerating system has failed; if Warfarin clears too fast, the microsomes are compromised.

Step-by-Step Methodology

-

Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer, adjusted precisely to pH 7.4. Note: Phosphate is chosen over Tris or HEPES because it optimally stabilizes CYP450 quaternary structures.

-

Master Mix Assembly: In a 96-well deep-well plate, combine HLM (final concentration 0.5 mg/mL) and DMQ (final concentration 1 µM) in the phosphate buffer. Pre-incubate the plate at 37°C for 5 minutes to achieve thermal equilibrium.

-

Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl₂). Causality: CYP enzymes require a continuous supply of electrons; a regenerating system prevents the rapid depletion of NADPH that would otherwise stall the reaction.

-

Time-Course Sampling: At precisely

and -

Enzymatic Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing 100 ng/mL Tolbutamide (Internal Standard). Causality: The 3:1 organic-to-aqueous ratio instantaneously denatures the CYP proteins, halting metabolism at the exact timepoint. The internal standard corrects for any volumetric errors or LC-MS/MS matrix suppression.

-